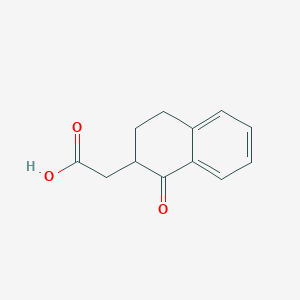

1-Oxotetralin-2-acetic acid

Description

Contextualization of 1-Oxotetralin Derivatives in Synthetic Chemistry

1-Oxotetralin derivatives are a subset of tetralin compounds characterized by a ketone functional group at the first position of the tetralin ring system. This ketone group significantly influences the reactivity of the molecule, providing a site for nucleophilic attack and a handle for further functionalization. The presence of the oxo group, in conjunction with other substituents, allows for the construction of complex molecular architectures.

In synthetic chemistry, 1-oxotetralin derivatives serve as versatile building blocks. For instance, they are precursors in the synthesis of various heterocyclic compounds and have been utilized in the development of analogues of naturally occurring substances. beilstein-journals.org The reactivity of the ketone and the adjacent methylene (B1212753) group allows for a range of reactions, including aldol (B89426) condensations, Michael additions, and various cyclization strategies. A notable example is the use of 1-oxotetralin-2-carbaldehydes in organocatalytic asymmetric reactions to produce spiro-dihydrocoumarins, demonstrating their utility in constructing stereochemically complex molecules. researchgate.netmdpi.com

Significance of Carboxylic Acid Functionalities in Cyclic Systems

The incorporation of a carboxylic acid group into a cyclic system, such as the tetralin framework, imparts several important chemical properties. Carboxylic acids are acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. schoolwires.net This acidity allows them to act as proton donors and participate in acid-base reactions. numberanalytics.com

Overview of Research Gaps and Opportunities Pertaining to 1-Oxotetralin-2-acetic Acid

While the broader classes of tetralin derivatives and carboxylic acids are well-studied, specific research into this compound appears to be a more niche area. A comprehensive search of the available literature reveals a focus on related structures, such as 1-oxotetralin-2-carbaldehydes and other tetralin-based carboxylic acids, but a noticeable lack of extensive studies dedicated solely to the synthesis, reactivity, and properties of this compound itself.

This presents several opportunities for future research. A systematic investigation into efficient and stereoselective synthetic routes to this compound would be a valuable contribution. Exploring the unique reactivity conferred by the juxtaposition of the ketone and the acetic acid side chain could lead to the discovery of novel chemical transformations. For example, intramolecular reactions between these two functional groups could provide access to new heterocyclic systems.

Furthermore, the potential applications of this compound as a building block in medicinal chemistry or materials science remain largely unexplored. Given the established biological activities of other tetralin derivatives, it is plausible that this compound could serve as a scaffold for the development of new therapeutic agents. anjs.edu.iqnih.govnih.gov Detailed characterization of its physical and chemical properties would provide a foundational dataset for future investigations.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-4,9H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYXTNBSASTONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Oxotetralin 2 Acetic Acid and Its Precursors

Stereoselective Synthesis of 1-Oxotetralin-2-acetic Acid

The control of stereochemistry is paramount in the synthesis of complex molecules. For this compound, achieving high levels of enantioselectivity and diastereoselectivity is crucial for its potential applications.

Enantioselective Approaches to the Tetralin Core with Chiral α-Carbonyl Substituents

The creation of a chiral center at the α-position to the carbonyl group in the tetralin core is a key challenge. Asymmetric hydrogenation and transfer hydrogenation of racemic α-substituted ketones via dynamic kinetic resolution have emerged as powerful tools. researchgate.net These methods can produce enantioenriched chiral alcohols, which are valuable intermediates. researchgate.net Transition-metal-mediated processes, particularly with ruthenium(II) catalysts, have shown notable success in this area. researchgate.net

Another approach involves the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov For instance, copper-catalyzed hydroamination reactions can introduce a chiral β-amino group, which can be a precursor to the desired acetic acid moiety. nih.gov The choice of ligand is critical in controlling the regioselectivity of such reactions. nih.gov

Diastereoselective Control in the Formation of the this compound Skeleton

Achieving diastereoselective control is essential when multiple stereocenters are present. Organocatalysis has provided effective strategies for the diastereoselective synthesis of related structures. For instance, DBU-catalyzed formal [4+2] cycloaddition reactions have been used to synthesize spiro[chromane-3,3'-indolines] and spiro[chromane-3,2'-indenes] with high diastereoselectivity. researchgate.net These reactions often proceed through intermediates that allow for precise control over the relative stereochemistry of the newly formed stereocenters. researchgate.net

Furthermore, tandem reactions, such as the acetic acid-promoted in situ generation of a ketimine and a 1,3-dipole, can lead to the regio- and diastereoselective formation of complex heterocyclic systems with multiple chiral centers. rsc.org The reaction conditions, including the choice of catalyst and solvent, play a significant role in determining the diastereomeric outcome. researchgate.netrsc.org

Functional Group Interconversions Leading to this compound

The final steps in the synthesis of this compound often involve the conversion of a related functional group at the 2-position of the 1-oxotetralin core.

Conversion Strategies from Related 1-Oxotetralin-2-carbaldehydes

1-Oxotetralin-2-carbaldehydes are versatile intermediates that can be converted to the corresponding acetic acid. One common strategy is oxidation. A variety of oxidizing agents can be employed for this transformation.

In a related context, organocatalytic asymmetric sequential 1,6-addition/acetalization of 1-oxotetralin-2-carbaldehydes with ortho-hydroxyphenyl-substituted para-quinone methides has been developed. acs.orgacs.org This reaction, catalyzed by a chiral squaramide, proceeds with high yields and excellent diastereoselectivities and enantioselectivities, leading to spiro-3,4-dihydrocoumarins. acs.org While not directly yielding the acetic acid, this demonstrates the reactivity of the carbaldehyde and its potential for elaboration.

Carboxylation Reactions for α-Substituted Tetralones

Direct carboxylation at the α-position of a tetralone is another viable route. This can be achieved through the formation of an enol or enolate ion intermediate, which then reacts with an electrophilic carbon dioxide source. wikipedia.org The acidity of the α-hydrogen is a key factor in the formation of the enolate. msu.edu While acid-catalyzed carboxylation is possible, base-catalyzed reactions using strong bases are often more efficient. msu.edu

The reactivity of enolates allows for reaction on either the carbon or oxygen atom. wikipedia.org For the synthesis of this compound, reaction at the carbon is desired. wikipedia.org

| Reaction Type | Key Features |

| α-Halogenation | Proceeds via an acid-catalyzed enol intermediate. wikipedia.org |

| Isotope Exchange | Can be catalyzed by either acid or base. msu.edu |

| Aldol (B89426) Reaction | Involves an enol or enolate intermediate. msu.edu |

| Claisen Condensation | A related reaction for esters. msu.edu |

Catalyst Design and Optimization in this compound Synthesis

The development of efficient catalysts is crucial for improving the yield, selectivity, and sustainability of synthetic processes. ugent.bearxiv.org For the synthesis of this compound and its precursors, catalyst design focuses on several key areas.

Metal-based catalysts, particularly those involving transition metals like palladium, rhodium, and copper, are widely used. researchgate.netosti.gov The choice of metal and the coordinating ligands can significantly influence the catalyst's activity and selectivity. nih.gov For example, in asymmetric hydrogenations, chiral ligands are used to induce enantioselectivity. researchgate.net

Organocatalysis has emerged as a powerful alternative to metal catalysis. acs.org Chiral organic molecules, such as squaramides and proline derivatives, can catalyze reactions with high stereoselectivity. acs.orgmsu.edu These catalysts often operate through the formation of hydrogen bonds or other non-covalent interactions to control the stereochemical outcome. beilstein-journals.org

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly being used to understand reaction mechanisms and to guide the design of new catalysts. beilstein-journals.orgnih.gov These methods can provide insights into transition state geometries and help to rationalize the observed selectivity. beilstein-journals.org

The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is also a critical aspect of process development. acs.orgdicp.ac.cn Continuous flow methodologies are being explored as a way to improve reaction efficiency and safety. acs.org

| Catalyst Type | Application | Key Advantages |

| Transition Metal Catalysts | Asymmetric hydrogenation, transfer hydrogenation, cross-coupling. researchgate.netosti.gov | High activity and turnover numbers. |

| Organocatalysts | Asymmetric aldol reactions, Michael additions, cycloadditions. acs.orgbeilstein-journals.org | Metal-free, often environmentally benign. |

| Biocatalysts (Enzymes) | Enantioselective reductions and hydrolyses. | High selectivity under mild conditions. |

Organocatalytic Systems for Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetralone derivatives, offering a metal-free and often environmentally benign alternative to traditional methods. These catalysts operate through various activation modes, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven effective in a wide range of asymmetric transformations. beilstein-journals.orgnih.govnih.gov Their utility stems from their ability to act as bifunctional catalysts, activating substrates through hydrogen bonding interactions. beilstein-journals.org While direct application to the synthesis of this compound is not extensively detailed in the provided results, their effectiveness in related reactions highlights their potential.

For instance, CPAs have been successfully employed in the enantioselective phosphinylation of 3,4-dihydroisoquinolines, which share a similar structural motif with tetralones. nih.gov In these reactions, the CPA catalyst activates the imine substrate, facilitating nucleophilic attack by a phosphine (B1218219) oxide. nih.gov Computational studies have indicated that the stereoselectivity arises from the hydrogen bonding network between the catalyst and the substrates. nih.gov

Furthermore, CPAs have been utilized in the atroposelective synthesis of axially chiral biaryls, demonstrating their ability to control complex stereochemical outcomes. beilstein-journals.orgnih.govbeilstein-journals.org The development of highly acidic CPAs, such as those derived from F10BINOL, has expanded the scope of these catalysts to include less reactive substrates like carbonyl compounds in enantioselective carbonyl-ene reactions. rsc.org These findings suggest that appropriately designed chiral phosphoric acids could be potent catalysts for the asymmetric synthesis of this compound precursors.

A notable application of chiral phosphoric acid catalysis involves the asymmetric 1,6-conjugate addition of thioacetic acid to para-quinone methides, where water plays a crucial role in a bridged proton transfer, leading to high yields and excellent enantioselectivities. researchgate.net This highlights the intricate role of the reaction medium and additives in modulating the catalytic cycle.

Chiral squaramide-based organocatalysts have gained prominence due to their rigid and tunable hydrogen-bonding scaffold, which allows for excellent stereocontrol in a variety of asymmetric reactions. nih.govfigshare.comacs.org These bifunctional catalysts typically contain a squaramide moiety for hydrogen bonding and a Brønsted base (e.g., a tertiary amine) to activate the nucleophile. rsc.org

A significant application of squaramide catalysis is the asymmetric Tamura cycloaddition of homophthalic anhydrides with α-branched nitroolefins, which yields highly functionalized 1-tetralone (B52770) compounds with high enantioselectivity and good diastereoselectivity. nih.govfigshare.com This reaction demonstrates the ability of squaramide catalysts to control the formation of the tetralone core with multiple stereocenters.

In a related context, chiral squaramide catalysts have been employed in the enantioselective 1,6-addition/acetalization of 1-oxotetralin-2-carbaldehydes with ortho-hydroxyphenyl-substituted para-quinone methides. acs.orgresearchgate.net This cascade reaction, followed by oxidation, leads to the formation of spiro-3,4-dihydrocoumarin motifs with excellent diastereo- and enantioselectivities. acs.orgresearchgate.net The success of this transformation underscores the potential of squaramide catalysis in derivatizing the tetralone scaffold at the 2-position.

The versatility of squaramide catalysts is further illustrated by their use in promoting the conjugate addition of β-tetralones to nitroalkenes, enabling the synthesis of α-substituted and α,α-disubstituted β-tetralones. researchgate.net This approach allows for the direct functionalization at the α-carbon of the β-tetralone, creating all-carbon quaternary centers in a highly diastereo- and enantioselective manner. researchgate.net

| Catalyst Type | Reaction | Substrates | Product | Stereoselectivity | Ref. |

| Chiral Squaramide | Asymmetric Tamura Cycloaddition | Homophthalic anhydrides, α-Branched nitroolefins | Functionalized 1-tetralones | High ee, Good dr | nih.govfigshare.com |

| Chiral Squaramide | 1,6-Addition/Acetalization | 1-Oxotetralin-2-carbaldehydes, ortho-Hydroxyphenyl-substituted para-quinone methides | Spiro-3,4-dihydrocoumarins | Up to 99% ee, >19:1 dr | acs.orgresearchgate.net |

| Chiral Squaramide | Conjugate Addition | β-Tetralones, Nitroalkenes | α-Substituted β-tetralones | High ee, High dr | researchgate.net |

Chiral Phosphoric Acid Catalysis in Related Reactions

Metal-Catalyzed Methodologies for Tetralin Derivatization

Metal-catalyzed reactions offer a powerful alternative for the synthesis and functionalization of the tetralin scaffold. These methods often provide access to a broad range of derivatives that are not readily accessible through other means.

Palladium-catalyzed C-H activation has emerged as a practical and efficient strategy for the synthesis of tetralins. nih.gov For example, a Pd(II)-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling of free aliphatic acids can be used to construct the tetralin ring system. nih.gov This reaction utilizes a mono-N-protected β-amino acid ligand and an inexpensive oxidant, making it potentially suitable for large-scale applications. nih.gov

Furthermore, metal-catalyzed cross-coupling reactions are invaluable for the derivatization of pre-existing tetralin cores. For instance, bromo-substituted tetralin derivatives can be further functionalized through reactions like Suzuki or Buchwald-Hartwig couplings, providing access to a wide array of substituted analogs.

The oxidation of tetralin to α-tetralone can be achieved using various metal catalysts. Chromium salts have been identified as particularly effective for this transformation, especially when used in N,N-dialkylamide solvents. researchgate.net This highlights the importance of the catalyst and solvent system in achieving selective oxidation.

While direct metal-catalyzed synthesis of this compound is not explicitly described, these methodologies provide a clear framework for accessing and functionalizing the core tetralone structure, which could be adapted for the synthesis of the target compound.

| Metal Catalyst System | Reaction Type | Substrates | Product | Key Features | Ref. |

| Pd(II) / Mono-N-protected β-amino acid ligand | Cyclative C(sp³)–H/C(sp²)–H coupling | Free aliphatic acids | Tetralins | Use of inexpensive oxidant, practical for large-scale synthesis | nih.gov |

| Chromium salts | Oxidation | Tetralin | α-Tetralone | High selectivity in N,N-dialkylamide solvents | researchgate.net |

| Palladium complexes | Cross-coupling | Bromo-substituted tetralins | Functionalized tetralins | Broad scope for derivatization |

Scalability and Efficiency in this compound Preparation

The scalability and efficiency of synthetic routes are crucial for the practical application of this compound and its derivatives. While a direct scalable synthesis for this specific compound is not detailed in the provided search results, several related examples point towards promising strategies.

For instance, the organocatalytic asymmetric Tamura cycloaddition using a bifunctional squaramide catalyst has been shown to be a robust method for producing functionalized 1-tetralones. nih.govfigshare.com The high yields and stereoselectivities achieved suggest that this approach could be optimized for larger-scale production. Similarly, a gram-scale synthesis of chiral compounds with quaternary centers has been demonstrated using organocatalytic cascade reactions, highlighting the potential for scalability. umich.edu

In the context of metal catalysis, the Pd(II)-catalyzed cyclative C-H activation for tetralin synthesis is noted for its potential amenability to large-scale manufacturing due to the use of an inexpensive oxidant and a free carboxylic acid directing group. nih.gov

The development of one-pot reaction sequences, such as the synthesis of tetrahydroquinoline derivatives from in situ generated p-QMs, also offers a pathway to increased efficiency by minimizing intermediate purification steps and reducing waste. nih.gov Such strategies could be envisioned for the streamlined synthesis of this compound.

Reactivity and Mechanistic Investigations of 1 Oxotetralin 2 Acetic Acid

Transformations of the Carboxylic Acid Moiety of 1-Oxotetralin-2-acetic Acid

The acetic acid side chain attached at the C2 position of the tetralone ring provides a reactive site for various nucleophilic substitution reactions typical of carboxylic acids.

Esterification is a fundamental transformation of carboxylic acids, and the acetic acid group in this compound can be readily converted to its corresponding esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ijates.comlibretexts.org This is a reversible equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. e-bookshelf.de For instance, the reaction with ethanol (B145695) yields ethyl 1-oxotetralin-2-acetate. molaid.com Another approach involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. libretexts.orgmsu.edu

Table 1: Representative Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 1-oxotetralin-2-acetate | Fischer Esterification |

| This compound | Methanol | Acetyl Chloride | Methyl 1-oxotetralin-2-acetate | Acid-Catalyzed (in situ HCl) |

The conversion of the carboxylic acid group to an amide is a critical reaction for the synthesis of a wide range of biologically relevant molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it tends to form a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated."

A common laboratory method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This intermediate then smoothly reacts with a primary or secondary amine to form the desired amide. libretexts.org In the context of more complex syntheses, particularly in pharmaceutical chemistry, specialized coupling reagents are employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or n-propylphosphonic acid anhydride (B1165640) (T3P) facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemistry when chiral amines are used. While direct catalytic amidation of simple esters is possible with catalysts like acetic acid, forming amides from carboxylic acids typically requires these activation strategies. rhhz.netresearchgate.net

Table 2: Plausible Amidation Pathway for this compound

| Starting Material | Reagent 1 | Reagent 2 (Amine) | Product | Method |

| This compound | Thionyl Chloride (SOCl₂) | Ammonia (NH₃) | 2-(1-Oxotetralin-2-yl)acetamide | Acyl Chloride Formation |

| This compound | EDC, HOBt | Methylamine (CH₃NH₂) | N-Methyl-2-(1-oxotetralin-2-yl)acetamide | Peptide Coupling |

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. ualberta.ca The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. mdpi.com This reaction would convert this compound into 2-(2-hydroxyethyl)-3,4-dihydronaphthalen-1(2H)-one. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. msu.edu

Table 3: Reduction of the Carboxylic Acid Moiety

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄ in THF 2. H₃O⁺ workup | 2-(2-Hydroxyethyl)-3,4-dihydronaphthalen-1(2H)-one |

Amidation and Peptide Coupling Applications

Reactions Involving the Ketone Functionality at Position 1

The carbonyl group of the tetralone ring is a site for nucleophilic addition and reactions at the adjacent α-carbon.

The ketone group can be selectively reduced to a secondary alcohol without affecting the carboxylic acid moiety. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄). msu.edu This reaction transforms the 1-oxo group into a 1-hydroxy group, yielding 1-Hydroxytetralin-2-acetic acid.

Catalytic hydrogenation is another important reduction method. wikipedia.org Using catalysts like platinum (Pt), palladium (Pd), or Raney nickel with molecular hydrogen (H₂), the ketone can be reduced to an alcohol. chemistrytalk.orgyoutube.com The conditions for catalytic hydrogenation can be controlled to achieve selectivity. For example, platinum(IV) oxide (PtO₂), known as Adams' catalyst, in a solvent like ethanol or acetic acid, is effective for such transformations. libretexts.org Under specific conditions, this method can be highly efficient. researchgate.net

Conversely, the ketone functionality is generally resistant to further oxidation because this would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. savemyexams.com

Table 4: Reduction of the Ketone Functionality

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| This compound | NaBH₄, Methanol | 1-Hydroxytetralin-2-acetic acid | Hydride Reduction |

| This compound | H₂, Pd/C | 1-Hydroxytetralin-2-acetic acid | Catalytic Hydrogenation |

The carbon atom adjacent to the ketone (the α-carbon, C2) possesses acidic protons. libretexts.org A base can remove one of these protons to form a resonance-stabilized intermediate called an enolate. libretexts.org This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in a reaction known as α-alkylation. libretexts.org

A significant challenge in the α-alkylation of this compound is the presence of the much more acidic proton on the carboxylic acid group. Any base added will deprotonate the carboxylic acid first. Therefore, to achieve selective alkylation at the α-position of the ketone, the carboxylic acid group must first be protected, typically as an ester (see section 3.1.1). libretexts.org

Once the acid is protected, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to completely and irreversibly form the enolate at the α-carbon. libretexts.orgyoutube.com The resulting enolate can then undergo an Sₙ2 reaction with a primary or secondary alkyl halide to form a new carbon-carbon bond at the C2 position. libretexts.org Subsequent hydrolysis of the ester group can then regenerate the carboxylic acid, yielding an α-alkylated product.

Table 5: General Scheme for α-Alkylation

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Protection | This compound | Ethanol, H₂SO₄ | Ethyl 1-oxotetralin-2-acetate |

| 2. Alkylation | Ethyl 1-oxotetralin-2-acetate | 1. LDA in THF 2. Alkyl Halide (R-X) | Ethyl 1-oxo-2-alkyl-tetralin-2-acetate |

| 3. Deprotection | Ethyl 1-oxo-2-alkyl-tetralin-2-acetate | H₃O⁺, Heat | 1-Oxo-2-alkyl-tetralin-2-acetic acid |

Carbonyl Reductions and Oxidations

Electrophilic and Nucleophilic Reactions of the Tetralin Ring System

The tetralin ring system of this compound possesses distinct regions susceptible to both electrophilic and nucleophilic attack. The aromatic ring, being electron-rich, is the primary site for electrophilic aromatic substitution (SEAr) reactions. molaid.com The presence of the oxo group and the acetic acid substituent, however, influences the regioselectivity of these reactions.

The carbonyl group (oxo) at the C1 position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation makes the substitution reactions slower compared to unsubstituted benzene (B151609). Generally, deactivating groups direct incoming electrophiles to the meta position. Conversely, the alkyl portion of the fused ring can be considered an electron-donating group, which typically directs electrophiles to the ortho and para positions. The interplay of these electronic effects determines the ultimate position of substitution on the benzene ring of the tetralin system.

The carbonyl carbon (C1) and the methylene (B1212753) carbon alpha to the carbonyl (C2) are key sites for nucleophilic reactions. The C1 carbon is electrophilic due to the polarization of the C=O bond and is susceptible to attack by various nucleophiles. The hydrogen atoms on the C2 carbon are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can react with electrophiles. For instance, in the synthesis of 2-tetralone (B1666913) derivatives, the formation of a nucleophilic enolate intermediate is a key step.

Furthermore, the tetralin system can participate in addition reactions. For example, 1-oxotetralin-2-carbaldehyde, a closely related compound, undergoes organocatalytic asymmetric sequential 1,6-addition reactions with ortho-hydroxyphenyl-substituted para-quinone methides. This suggests that the double bond in the enol or enolate form of this compound could also act as a nucleophile in conjugate addition reactions.

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of reactions involving complex molecules like this compound.

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms, offering a balance between computational cost and accuracy. For tetralone derivatives, DFT studies have been instrumental in understanding reaction pathways and selectivity.

In the synthesis of 2-tetralones through the cyclization of δ-aryl-β-dicarbonyl substrates, DFT calculations have shown that the feasibility of the reaction is dependent on the stability of the resulting cyclohexadienyl radical intermediates. These computational studies successfully rationalized the observed site selectivity in the products. The calculations indicated that the stability of the product radical dictates the activation barriers for the cyclization process.

DFT calculations have also been employed to study the electronic properties of tetralone derivatives. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the reactivity. In a study of novel longifolene-derived tetralone derivatives, a significant portion of the HOMO was located on the 1,2,4-triazole (B32235) ring, the amino group, the sulfur atom of the thioether group, and the oxygen atom of the carbonyl group, indicating these as likely sites for electrophilic attack. Such analyses for this compound would reveal how the acetic acid moiety influences the electronic distribution and reactivity of the tetralone core.

A summary of DFT applications in studying related tetralone derivatives is presented in the table below.

| System Studied | DFT Method/Basis Set | Key Findings | Reference |

| δ-aryl-β-dicarbonyl cyclization | Not specified | Formation of 2-tetralones is dependent on the stability of cyclohexadienyl radical intermediates; rationalized site selectivity. | |

| Longifolene-derived tetralone | DFT/B3LYP/6-31G(d,p) | HOMO located on 1,2,4-triazole ring, amino, thioether, and carbonyl groups, indicating reactive sites. | |

| α-Tetralone condensate (PBDN) | B3LYP/6–311++G(d,p) | Calculated HOMO-LUMO energies, MEP, NBO, and NLO properties to understand charge transfer. |

Quantum chemical calculations are crucial for understanding and predicting the stereochemical outcome of reactions. For chiral molecules like this compound, which has a stereocenter at the C2 position, these calculations can elucidate the origins of enantioselectivity and diastereoselectivity.

A study on the chiral squaramide-catalyzed enantioselective 1,6-addition/acetalization of 1-oxotetralin-2-carbaldehydes provides significant insight. The reactions proceeded with excellent diastereoselectivities (>19:1 dr) and enantioselectivities (up to 99% ee). Quantum chemical calculations for such systems can model the transition states of the competing reaction pathways leading to different stereoisomers. By comparing the energies of these transition states, the preferred stereochemical outcome can be predicted. The calculations can also reveal the key non-covalent interactions between the substrate, catalyst, and reagents that are responsible for the observed stereoselectivity.

Intermolecular interactions play a critical role in the solid-state structure, crystal packing, and, consequently, the reactivity of molecules. Techniques such as Hirshfeld surface analysis and X-ray crystallography, often complemented by computational studies, are used to investigate these interactions.

For tetralone derivatives, studies have revealed the importance of various intermolecular interactions, including:

Hydrogen Bonding: Classical O-H···O hydrogen bonds are common, particularly with the carbonyl oxygen atom. In the case of this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong dimers or extended networks.

C-H···O and C-H···π Interactions: Non-classical C-H···O and C-H···π interactions are also prevalent in the crystal packing of tetralone derivatives.

π···π Stacking: Interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice.

A study on a spirohydantoin derivative of α-tetralone highlighted that interactions involving the non-aromatic part of the tetralin ring were more numerous than those involving the benzene ring. Hydrophobic interactions were identified as the most common contacts. The analysis of these weak interactions is crucial for understanding the supramolecular assembly and can influence the accessibility of reactive sites in the solid state.

The table below summarizes key intermolecular interactions found in related tetralone structures.

| Compound Type | Interaction Type | Significance | Reference |

| (E)-2-(benzylidene)-1-tetralone derivatives | O-H···O, C-H···O, C-H···π, π···π | Dictate molecular packing and conformation. | |

| Spirohydantoin from α-tetralone | N-H···O, C-H···O, C-H···π, PILOs | Stabilize dimeric motifs and form layered structures. | |

| α-Tetralone condensate (PBDN) | H···H, C···H, O···H contacts | Hirschfeld surface analysis shows nonpolar/weakly polar interactions dominate packing forces. |

Applications in Advanced Organic Synthesis As a Chiral Building Block

Utility of 1-Oxotetralin-2-acetic Acid in Constructing Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, are prominent structural motifs in numerous natural products and pharmaceuticals. mdpi.commasterorganicchemistry.com The rigid framework of this compound makes it an intriguing precursor for the synthesis of spirocyclic compounds, particularly those incorporating the tetralone moiety.

Analogous Reactions to 1-Oxotetralin-2-carbaldehyde for Spiro-3,4-dihydrocoumarin Synthesis

Extensive research has demonstrated the utility of the structurally related compound, 1-oxotetralin-2-carbaldehyde, in the synthesis of spiro-3,4-dihydrocoumarins. These reactions provide a clear blueprint for the potential analogous applications of this compound.

A well-established method involves the organocatalytic asymmetric sequential 1,6-addition/acetalization of 1-oxotetralin-2-carbaldehyde with ortho-hydroxyphenyl-substituted para-quinone methides (p-QMs). researchgate.netacs.org This process, often catalyzed by a chiral squaramide, proceeds smoothly to generate the desired spiro-3,4-dihydrocoumarin frameworks in high yields and with excellent stereoselectivities (diastereomeric ratio often >19:1 and enantiomeric excess up to 99%). researchgate.net The reaction is believed to proceed through a 1,6-conjugate addition of the enolized carbaldehyde to the p-QM, followed by an intramolecular acetalization to form the spirocyclic core. researchgate.netacs.org

| Catalyst/Reagents | Substrates | Product | Yield/Selectivity | Reference |

| Chiral Squaramide, DMP | 1-Oxotetralin-2-carbaldehydes, ortho-Hydroxyphenyl-substituted p-QMs | Spiro-3,4-dihydrocoumarins | High yields, >19:1 dr, up to 99% ee | researchgate.net |

| Chiral Phosphoric Acid | 1-Oxotetralin-2-carbaldehydes, ortho-Hydroxyphenyl-substituted p-QMs | Spiro-3,4-dihydrocoumarins | Good yields, variable dr (1.5:1 to >19:1) | mdpi.comchim.it |

Table 1: Representative Catalytic Systems for Spiro-3,4-dihydrocoumarin Synthesis using 1-Oxotetralin-2-carbaldehyde.

For this compound to be used in an analogous fashion, the carboxylic acid moiety would need to participate in a similar annulation. While direct application might be challenging, several strategies could be envisioned. The carboxylic acid could be converted in situ to a more reactive derivative, such as an acyl halide or a mixed anhydride (B1165640), to facilitate the initial addition to the p-QM. Alternatively, a decarboxylative approach could be employed where the carboxyl group acts as a temporary activating group that is removed in a later step. The development of such a reaction would be a valuable extension of the existing methodology, leading to novel spiro-dihydrocoumarin analogues with a different substitution pattern. nih.gov

Formation of Other Fused and Bridged Ring Architectures

Beyond spirocycles, the tetralone core is a key component in many fused and bridged polycyclic systems. libretexts.orgslideshare.net Fused rings share two adjacent atoms (a covalent bond), while bridged rings are connected by a "bridge" of one or more atoms spanning between two non-adjacent bridgehead carbons. masterorganicchemistry.comlibretexts.org

The functional handles of this compound provide logical points for annulation reactions to build such complex architectures.

Fused Systems: Intramolecular reactions are a primary strategy for creating fused rings. For example, the carboxylic acid could be functionalized with a suitable nucleophile or electrophile that could then react with the enolate of the tetralone. A Pictet-Spengler or Friedel-Crafts type reaction, initiated at either the carboxylic acid or the aromatic ring of the tetralone, could lead to the formation of a new fused ring.

Bridged Systems: The synthesis of bridged rings typically involves more complex intramolecular cyclizations. chim.it Starting with this compound, one could envision a strategy where both the α-position and the carboxylic acid are elaborated with chains that can be cyclized to form a bridge across the tetralone ring. For instance, a Diels-Alder reaction using a derivative of the enone system could potentially form a bridged bicyclic product.

While specific examples employing this compound for these purposes are not prevalent in the literature, its structural motifs are analogous to starting materials used in established syntheses of complex natural products like steroids and alkaloids. orgsyn.org

Design and Synthesis of Structurally Complex Derivatives

The value of a chiral building block is measured by its capacity to be transformed into a diverse array of more complex molecules. This compound is well-suited for this role, offering three distinct sites for chemical modification. chemmethod.com

The Ketone Carbonyl: The ketone can undergo a wide range of classical carbonyl reactions, including reduction to a secondary alcohol (creating a new stereocenter), Grignard addition, Wittig olefination, and reductive amination to introduce nitrogen-containing functionalities.

The Carboxylic Acid: This group can be converted into esters, amides, acid chlorides, or reduced to a primary alcohol. These transformations are fundamental for peptide coupling, polymer synthesis, or for installing other functional groups.

The α-Methylene Group: The protons on the carbon adjacent to the ketone are acidic and can be removed to form an enolate. This enolate can then be alkylated, acylated, or used in various aldol (B89426) or Michael addition reactions to build more complex carbon skeletons.

| Reaction Site | Type of Reaction | Potential Product Class |

| Ketone (C1) | Reduction (e.g., with NaBH₄) | 1-Hydroxytetralin-2-acetic acids |

| Ketone (C1) | Grignard Reaction | 1-Alkyl-1-hydroxytetralin-2-acetic acids |

| Ketone (C1) | Reductive Amination | 1-Aminotetralin-2-acetic acids |

| Carboxylic Acid | Esterification (e.g., with an alcohol/acid) | Alkyl 1-oxotetralin-2-acetates |

| Carboxylic Acid | Amidation (e.g., with an amine/coupling agent) | 2-(1-Oxotetralin-2-yl)acetamides |

| α-Carbon (C2) | Alkylation (via enolate) | 2-Alkyl-1-oxotetralin-2-acetic acids |

Table 2: Potential Synthetic Transformations of this compound.

These derivatizations allow for the systematic exploration of the chemical space around the tetralone core, enabling the synthesis of libraries of compounds for screening in drug discovery or for the development of new materials.

Role of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. beilstein-journals.orguniba.itrsc.org The functional groups present in this compound make it an ideal candidate for use in known MCRs or for the design of novel ones.

As the Acid Component: The carboxylic acid functionality allows the molecule to participate as the acid component in isocyanide-based MCRs like the Ugi or Passerini reactions. uniba.itnih.gov In a Ugi four-component reaction (involving an aldehyde, an amine, an isocyanide, and a carboxylic acid), this compound could be used to generate complex peptide-like structures incorporating the tetralone scaffold.

As the Carbonyl Component: The ketone group could potentially act as the carbonyl component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, although this would compete with the reactivity of the carboxylic acid. mdpi.com

As the Methylene-Acid Component: In reactions like the Knoevenagel condensation, the active methylene (B1212753) group (activated by the adjacent ketone) could condense with an aldehyde, with the resulting adduct potentially undergoing further intramolecular cyclization involving the carboxylic acid.

The use of a chiral, multifunctional component like this compound in an MCR could provide a powerful and direct route to stereochemically rich and complex heterocyclic systems that would otherwise require lengthy, multi-step syntheses. beilstein-journals.org

Advanced Characterization and Spectroscopic Analysis Theoretical Perspectives

Elucidation of Absolute and Relative Stereochemistry

1-Oxotetralin-2-acetic acid possesses a single stereocenter at the C2 position of the tetralone ring, meaning it can exist as a pair of enantiomers. The determination of the spatial arrangement of atoms, or absolute configuration, is critical for understanding its chemical and biological interactions.

Cahn-Ingold-Prelog (CIP) Priority Rules The absolute configuration of the chiral center can be assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyoutube.com This is achieved by ranking the four substituents attached to the chiral carbon based on atomic number. libretexts.org

Priority Assignment: The groups attached to the C2 carbon are:

The C1 carbonyl carbon of the ring.

The C3 methylene (B1212753) carbon of the ring.

The carbon of the acetic acid side chain (-CH₂COOH).

A hydrogen atom.

A detailed analysis of the atoms connected further out is required to break the tie between the three carbon-based substituents. The C1 carbon is bonded to an oxygen (doubly) and another carbon. The C3 carbon is bonded to two hydrogens and a carbon. The side-chain carbon is bonded to two hydrogens and the carboxyl carbon. This systematic comparison allows for an unambiguous priority assignment.

Determining R/S Configuration: Once priorities are set, the molecule is oriented so that the lowest-priority substituent (hydrogen) points away from the viewer. youtube.com The direction traced from the highest priority group (1) to the second (2), and then to the third (3) determines the configuration: a clockwise path indicates (R) configuration, while a counter-clockwise path indicates (S) configuration. wikipedia.orglibretexts.org

Theoretical Correlative Methods While X-ray crystallography provides the most definitive experimental determination of absolute configuration, theoretical methods can be used to correlate spectroscopic data with a specific stereoisomer. mdpi.comusm.edu For instance, the theoretical calculation of optical rotatory dispersion (ORD) or vibrational circular dichroism (VCD) spectra for both the (R) and (S) enantiomers allows for a direct comparison with experimental spectra to assign the absolute configuration of a synthesized sample. wikipedia.org Similarly, derivatization of the molecule with a chiral agent, such as in the Mosher method, creates diastereomers whose NMR spectra can be computationally predicted and compared to experimental results to confirm the stereochemistry. usm.edu

Table 1: Assignment of Absolute Configuration for this compound via CIP Rules This table outlines the procedural steps for assigning the stereochemical descriptor.

| Step | Action | Description |

|---|---|---|

| 1 | Identify the Chiral Center | The C2 carbon of the tetralone ring is bonded to four different groups. |

| 2 | Assign Priorities | Rank substituents based on the atomic number of the directly attached atom, moving outwards for ties. |

| 3 | Orient the Molecule | Position the molecule so the lowest-priority group (typically Hydrogen) is directed away from the observer. youtube.com |

| 4 | Determine Directionality | Trace the path from priority 1 → 2 → 3. A clockwise trace is designated 'R' (Rectus), and a counter-clockwise trace is 'S' (Sinister). wikipedia.org |

Theoretical Vibrational and Electronic Spectroscopic Properties

Computational quantum chemistry allows for the prediction of the vibrational and electronic spectra of this compound, providing insights into its bonding, functional groups, and chromophores.

Vibrational Spectroscopy (FT-IR) Theoretical vibrational frequencies can be calculated using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com These calculations yield the frequencies and intensities of the fundamental vibrational modes. A Potential Energy Distribution (PED) analysis can further be used to assign these modes to specific molecular motions like stretching, bending, or torsions. mdpi.com

Key predicted vibrational modes for this compound would include:

O-H Stretch: A broad band characteristic of the carboxylic acid dimer, typically predicted in the 2500-3300 cm⁻¹ region, or a sharper band around 3500-3600 cm⁻¹ for the monomer. mdpi.comrsc.org

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. mdpi.com

C=O Stretches: Two distinct, strong absorption bands are expected. The ketone C=O stretch is typically found around 1685 cm⁻¹, while the carboxylic acid C=O stretch appears at a higher frequency, often around 1710-1760 cm⁻¹. mdpi.comrsc.org

C-O Stretch & O-H Bend: These modes related to the carboxylic acid group are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. dtic.mil

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Calculated using DFT methods, frequencies are often scaled to better match experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (monomer) | Carboxylic Acid | ~3550 | Medium, Sharp |

| C-H Stretch (aromatic) | Benzene (B151609) Ring | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | Tetralone Ring/Side Chain | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | ~1760 | Strong |

| C=O Stretch | Ketone (Tetralone) | ~1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| O-H Bend | Carboxylic Acid | ~1420 | Medium |

Electronic Spectroscopy (UV-Vis) The electronic absorption spectrum can be theoretically modeled using Time-Dependent DFT (TD-DFT). conicet.gov.ar This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. libretexts.org For this compound, the primary chromophores are the fused benzene ring and the ketone's carbonyl group.

Predicted electronic transitions would include:

π → π* transitions: Associated with the aromatic system, typically resulting in strong absorptions in the UV region.

n → π* transitions: Associated with the lone pairs on the oxygen atoms of the ketone and carboxylic acid groups. These are symmetry-forbidden and thus weaker than π → π* transitions. libretexts.org

The calculations would also provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is crucial for determining the molecule's electronic properties and reactivity. mdpi.comrsc.org

Table 3: Predicted Electronic Transitions for this compound Calculations performed using TD-DFT.

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Nature of Transition |

|---|---|---|---|

| π → π* | Aromatic Ring | ~250 | High-energy, strong absorption |

| π → π* | Ketone C=O | ~280 | Strong absorption |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetic acid side chain allows the molecule to adopt various spatial arrangements or conformations.

Conformational Analysis This involves identifying stable conformers and determining their relative energies. scribd.comosti.gov By systematically rotating the dihedral angle of the C2-C(acetic acid) bond, a potential energy surface can be generated using quantum mechanical calculations. mdpi.com This analysis would likely reveal several low-energy conformers, distinguished by the orientation of the carboxylic acid group relative to the tetralone ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the ketone's carbonyl oxygen is a possible interaction that would significantly stabilize certain conformations. rsc.org

Molecular Dynamics (MD) Simulations MD simulations provide a way to study the dynamic behavior of this compound over time. nih.gov Using a classical force field (like ReaxFF) or ab initio MD, these simulations model the atomic motions of the molecule, often in the presence of a solvent like water. nih.govlidsen.com MD simulations can reveal the preferred conformations in solution, the timescales of conformational changes, and how intermolecular interactions (e.g., with solvent molecules) influence the molecule's structure and dynamics. nih.gov For example, simulations could show whether the molecule favors forming cyclic dimers with itself in non-polar solvents or hydrogen bonding with water in aqueous environments. nih.govrsc.org

Structure-Reactivity Correlations via Computational Modeling

Computational models are powerful tools for predicting the chemical reactivity of a molecule by correlating its electronic structure with its potential behavior in chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Theory The shapes and energies of the HOMO and LUMO are key indicators of reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the region from which an electron is most likely to be donated. It indicates sites susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the region to which an electron is most likely to be accepted. It indicates sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an index of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. It provides a guide to intermolecular interactions.

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the oxygen atoms of the carbonyl and carboxyl groups. These are sites for electrophilic attack and hydrogen bond acceptance.

Positive Regions (Blue): Indicate electron-poor areas, such as the acidic hydrogen of the carboxyl group. This is the primary site for nucleophilic attack and hydrogen bond donation.

By analyzing these computational descriptors, one can predict that the most likely points of reaction on this compound are the acidic proton, the carbonyl carbons, and the enolizable α-hydrogens. nih.gov

Table 4: Theoretical Reactivity Descriptors for this compound Calculated using DFT methods.

| Descriptor | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and low reactivity. |

| MEP Minimum | Near carbonyl and carboxyl oxygens | Predicts sites for electrophilic attack. |

| MEP Maximum | On the carboxylic acid hydrogen | Predicts the most acidic proton and site for nucleophilic attack. |

Q & A

Q. What are the established synthetic routes for 1-Oxotetralin-2-acetic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Acylation of tetralin derivatives : Using oxalyl chloride or other acylating agents in the presence of a base (e.g., triethylamine) to introduce the acetic acid moiety .

- Cyclization strategies : Intramolecular reactions to form the tetralin ring system, often requiring controlled temperature (e.g., 60°C water baths) and catalysts .

- Purification : Column chromatography or recrystallization to isolate the compound, with HPLC used to verify purity (>95%) .

Q. Optimization Tips :

- Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve intermediate stability.

- Use mild conditions (e.g., room temperature, shorter reaction times) to minimize side products .

| Method | Key Reagents | Yield Range | Purity |

|---|---|---|---|

| Acylation | Oxalyl chloride, TEA | 60-75% | >90% |

| Cyclization | H₂SO₄ (cat.), DCM | 45-65% | 85-90% |

| Recrystallization | Ethanol/Water | - | >95% |

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetralin backbone and acetic acid substituent. Key signals include δ ~2.5 ppm (CH₂COO⁻) and aromatic protons at δ 6.8-7.2 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₂O₃: calc. 204.0786, observed 204.0782) .

- HPLC : Quantifies purity using C18 columns and UV detection (λ = 254 nm) .

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

Methodological Note : Combine techniques for cross-validation, especially when synthesizing novel analogs .

Q. How does this compound react under varying pH and temperature conditions?

- pH Stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the acetic acid moiety observed via LC-MS .

- Thermal Stability : Stable at ≤60°C but decomposes above 80°C, forming tetralin byproducts .

- Light Sensitivity : Store in amber vials to prevent photooxidation of the tetralin ring .

| Condition | Degradation Products | Half-Life |

|---|---|---|

| pH 1.0 (HCl) | Tetralin-1-ol | 2.5 hours |

| pH 13.0 (NaOH) | 1-Oxotetralin | 1.8 hours |

| 80°C (Dry) | Polycyclic aromatics | 4.0 hours |

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools improve the planning of novel synthetic routes for this compound derivatives?

AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes:

- One-step synthesis : Prioritize direct acylation or cyclization pathways .

- Precursor scoring : Rank commercially available starting materials (e.g., tetralin-2-carboxylic acid) by cost and reactivity .

- Case Study : A 2025 study used AI to optimize a three-step route, reducing reaction time by 40% while maintaining 85% yield .

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the biological activity of this compound?

- Fluorination : Introducing F at the tetralin 4-position increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactivity assays .

- Methyl groups : A 2-methyl analog showed 3x higher inhibition of cyclooxygenase-2 (IC₅₀ = 12 µM vs. 36 µM for parent compound) due to improved binding pocket fit .

- Hydroxyl groups : 6-Hydroxy derivatives exhibit antioxidant activity but reduced metabolic stability (t₁/₂ < 30 min in liver microsomes) .

| Modification | Target Activity | Potency Change | Reference |

|---|---|---|---|

| 4-Fluoro | Neuroinflammation | +50% | |

| 2-Methyl | COX-2 Inhibition | +200% | |

| 6-Hydroxy | Antioxidant | +180% |

Q. What mechanisms explain contradictory bioactivity data for this compound across in vitro and in vivo studies?

- Metabolic Differences : In vivo hepatic metabolism (e.g., glucuronidation) reduces bioavailability, whereas in vitro assays lack metabolic enzymes .

- Protein Binding : Serum albumin binding (>90%) in vivo lowers free compound concentration, masking efficacy observed in cell cultures .

- Experimental Design : Use pharmacokinetic profiling (e.g., AUC, Cmax) to reconcile discrepancies. A 2024 study adjusted dosing frequency to match in vitro IC₅₀ levels, achieving correlation (R² = 0.89) .

Q. What advanced analytical methods are recommended for detecting this compound degradation products in long-term stability studies?

- LC-QTOF-MS : Identifies low-abundance degradants (e.g., lactone forms) with high mass accuracy (<2 ppm error) .

- Accelerated Stability Testing : Conduct at 40°C/75% RH for 6 months to predict shelf life. A 2025 protocol detected 5 degradants, including a dimeric byproduct .

- Forced Degradation : Expose to UV light, H₂O₂, and acidic/basic conditions to map degradation pathways .

Q. How can researchers design robust dose-response experiments to evaluate this compound’s enzyme inhibition potency?

- Protocol :

- Use recombinant enzymes (e.g., COX-2, CYP450) and substrate analogs (e.g., arachidonic acid).

- Test 8-10 concentrations in triplicate, spanning 0.1–100 µM.

- Include positive controls (e.g., indomethacin for COX-2).

- Data Analysis : Fit to Hill equation to calculate IC₅₀ and cooperativity (n). A 2025 study found Hill coefficients >1.5, suggesting allosteric modulation .

- Troubleshooting : Account for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.